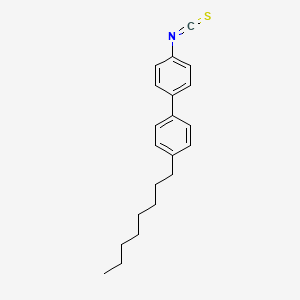silanediol CAS No. 188784-63-6](/img/structure/B14243063.png)
[3,3-Bis(2,5-dihydroxy-4-methylphenyl)propyl](methyl)silanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a silanediol core with two phenyl groups substituted with hydroxyl and methyl groups, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol typically involves the reaction of appropriate phenyl derivatives with silane compounds under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can lead to various effects, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(2,5-dihydroxyphenyl)propylsilanediol: Similar structure but lacks the methyl groups on the phenyl rings.
3,3-Bis(4-methylphenyl)propylsilanediol: Similar structure but lacks the hydroxyl groups on the phenyl rings.
Uniqueness
The uniqueness of 3,3-Bis(2,5-dihydroxy-4-methylphenyl)propylsilanediol lies in its combination of hydroxyl and methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
188784-63-6 |
|---|---|
Molekularformel |
C18H24O6Si |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2-[1-(2,5-dihydroxy-4-methylphenyl)-3-[dihydroxy(methyl)silyl]propyl]-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C18H24O6Si/c1-10-6-17(21)13(8-15(10)19)12(4-5-25(3,23)24)14-9-16(20)11(2)7-18(14)22/h6-9,12,19-24H,4-5H2,1-3H3 |
InChI-Schlüssel |
KVMOYRNIAWYAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C(CC[Si](C)(O)O)C2=C(C=C(C(=C2)O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



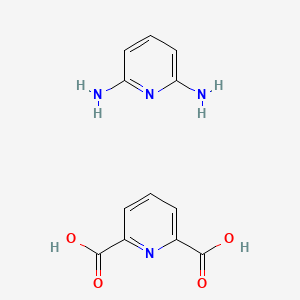
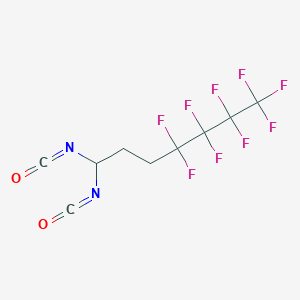
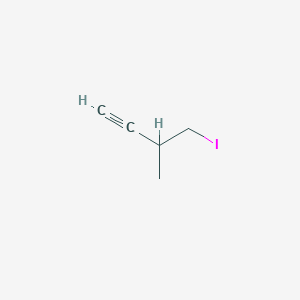

![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
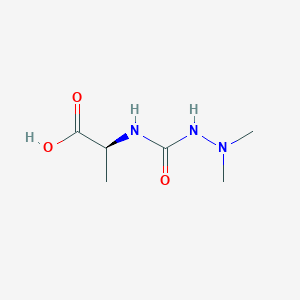
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)

![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)

